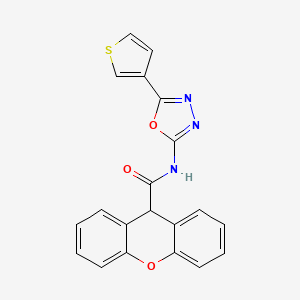

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide

Description

N-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 5 and linked to a 9H-xanthene-9-carboxamide moiety. The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-18(21-20-23-22-19(26-20)12-9-10-27-11-12)17-13-5-1-3-7-15(13)25-16-8-4-2-6-14(16)17/h1-11,17H,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFIGPGRYYCLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=C(O4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The xanthene moiety can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for the efficient synthesis of heterocyclic intermediates and the application of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.

Organic Electronics: It is explored for applications in organic field-effect transistors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Thiophene vs. Xanthene vs. Benzamide/Carbazole: The xanthene moiety’s rigidity and lipophilicity could improve membrane permeability compared to carbazole or sulfamoyl benzamide groups, which rely on hydrogen bonding .

Antimicrobial vs. Antifungal Activity :

- Carbazole-linked oxadiazoles () show stronger antibacterial activity, possibly due to interactions with bacterial DNA gyrase or topoisomerase IV .

- Furan-based LMM11 exhibits antifungal properties, likely targeting fungal cytochrome P450 or ergosterol biosynthesis pathways . The target compound’s thiophene-xanthene combination may broaden its spectrum to include both bacterial and fungal targets.

Solubility and Bioavailability: Sulfamoyl benzamide derivatives (LMM5, LMM11) have polar groups that enhance solubility but may reduce cellular uptake.

Research Findings and Implications

- Structural Insights : The 1,3,4-oxadiazole core’s stability and hydrogen-bonding capacity are critical for bioactivity across all analogs .

- Synthetic Feasibility : Methods such as hydrazide cyclization (used in ) could be adapted for synthesizing the target compound, though the xanthene group may require additional optimization .

- Therapeutic Potential: While direct data on the target compound is lacking, its structural features align with known antimicrobial and antifungal agents. Future studies should prioritize in vitro assays against Gram-positive/negative bacteria and Candida spp.

Biological Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of thiophene, oxadiazole, and xanthene moieties, which contribute to its potential therapeutic applications.

Structure and Synthesis

The structural formula of this compound can be represented as follows:

Synthetic Routes

The synthesis typically involves several key steps:

- Condensation Reaction : Reaction between thiophene derivatives and oxadiazole precursors.

- Cyclization : Formation of the oxadiazole ring through cyclization reactions.

- Final Product Formation : Coupling reactions to yield the target compound.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. For example:

- Cell Line Studies : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), showing IC50 values of 4.37 µM and 8.03 µM respectively .

- Mechanism of Action : The compound appears to inhibit DNA and RNA synthesis in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a variety of pathogens:

- In Vitro Studies : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with specific inhibition observed in Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.

- Receptor Modulation : It may also modulate receptor activity related to cell signaling pathways.

Case Studies

Several research articles have documented the biological activities of similar compounds:

- Thiadiazole Derivatives : A study on 1,3,4-thiadiazole derivatives indicated promising anticancer activities with mechanisms involving inhibition of RNA synthesis .

- Oxadiazole Compounds : Research has shown that oxadiazole derivatives often exhibit potent anticancer effects through various mechanisms such as HDAC inhibition and NF-kB pathway interference .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Thiophene + Oxadiazole + Xanthene | Anticancer, Antimicrobial | HepG2: 4.37 µM; A549: 8.03 µM |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Thiophene + Thiadiazole | Anticancer | 10 µM |

| 1,3,4-Oxadiazole Derivatives | Oxadiazole | Anticancer | Varies (up to 9.4 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.